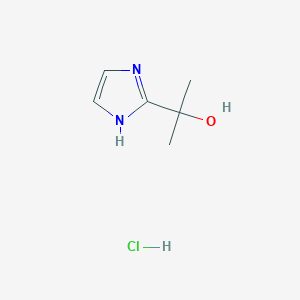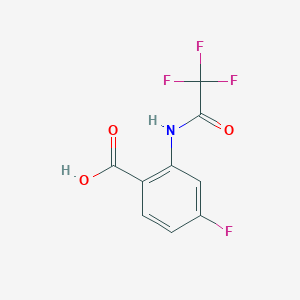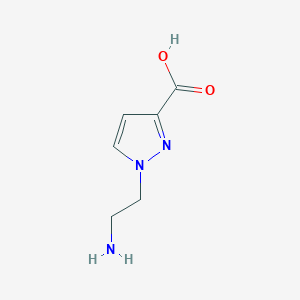
Ethyl 3-amino-2-bromo-6-chloroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with an ethyl ester group at the 4-position. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-6-chloropyridine-4-carboxylate, followed by esterification with ethanol under acidic conditions to form the ethyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfuric acid or hydrochloric acid as the catalyst for esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or nitric acid under controlled temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of ethyl 3-amino-2-amino-6-chloropyridine-4-carboxylate.
Oxidation: Formation of ethyl 3-nitro-2-bromo-6-chloropyridine-4-carboxylate.
科学的研究の応用
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and functional group compatibility.
作用機序
The mechanism of action of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of amino, bromo, and chloro groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
類似化合物との比較
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-amino-2-chloro-6-bromopyridine-4-carboxylate: Similar structure but with reversed positions of bromine and chlorine.
Ethyl 3-amino-2-bromo-6-fluoropyridine-4-carboxylate: Fluorine substituent instead of chlorine, leading to different reactivity and properties.
Ethyl 3-amino-2-bromo-6-methylpyridine-4-carboxylate: Methyl group instead of chlorine, affecting steric and electronic properties.
The uniqueness of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C8H8BrClN2O2 |
|---|---|
分子量 |
279.52 g/mol |
IUPAC名 |
ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrClN2O2/c1-2-14-8(13)4-3-5(10)12-7(9)6(4)11/h3H,2,11H2,1H3 |
InChIキー |
BCEJHBNXETYHCO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC(=C1N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)










